

An In-depth Technical Guide on the Physical and Chemical Properties of (+)-Leucocyanidin

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Leucocyanidin is a colorless polyphenolic compound belonging to the leucoanthocyanidin class of flavonoids.[1] It holds a pivotal position as a biosynthetic intermediate in the production of proanthocyanidins (condensed tannins) and anthocyanins in a diverse range of plants.[1] Due to the recognized health benefits of proanthocyanidins, there is considerable scientific interest in the isolation, characterization, and biological activities of their precursors, including (+)-Leucocyanidin. This technical guide provides a comprehensive overview of the physical and chemical properties of (+)-Leucocyanidin, detailed experimental protocols, and a review of its role in key signaling pathways.

Chemical and Physical Properties

(+)-Leucocyanidin is a flavan-3,4-diol, and its stereochemistry is critical to its biological function and enzymatic transformations. The "(+)" designation refers to its dextrorotatory optical activity. Several stereoisomers exist, with the most biologically significant being the (+)-(2R,3S,4S)-leucocyanidin (3,4-cis) isomer, which is the natural substrate for anthocyanidin synthase, and the (+)-(2R,3S,4R)-leucocyanidin (3,4-trans) isomer, which can be chemically synthesized.[2]

Table 1: General Properties of (+)-Leucocyanidin



Property	Value	Reference(s)
Molecular Formula	C15H14O7	[3][4]
Molecular Weight	306.27 g/mol	[3][4]
IUPAC Name	(2R,3S,4S)-2-(3,4- Dihydroxyphenyl)-3,4-dihydro- 2H-1-benzopyran-3,4,5,7-tetrol	[4]
Appearance	Colorless compound	[1][3]
Class	Leucoanthocyanidin, Flavan- 3,4-diol	[5]

Table 2: Stereoisomer-Specific Information

Stereoisomer	CAS Number	Common Name	Key Role
(+)-(2R,3S,4S)- Leucocyanidin	480-17-1	3,4-cis-Leucocyanidin	Natural isomer, substrate for anthocyanidin synthase (ANS)
(+)-(2R,3S,4R)- Leucocyanidin	69256-15-1	3,4-trans- Leucocyanidin	Synthetic isomer
Leucocyanidin (unspecified)	27015-21-0	-	May refer to a mixture of isomers or a polymeric form

Table 3: Physical and Spectroscopic Data

While comprehensive data for each pure stereoisomer is not always available, the following table summarizes the known physical and spectroscopic properties. It is important to note that variations in reported data, such as melting point, are likely due to the analysis of different stereoisomers or sample impurities.



Property	Value	Reference(s)
Melting Point	>355 °C (likely for the natural cis-isomer or a mixture) or 213 °C (potentially for a specific isomer or preparation)	[6][7]
Solubility	Soluble in water, alcohol, and acetone. Practically insoluble in ether, chloroform, and petroleum ether.	[6]
UV-Vis (in Ethanol)	λmax ≈ 285 nm	[6]
Mass Spectrometry (ESI+)	[M+H] ⁺ at m/z 307.08. Key fragments at m/z 289 [M+H-H ₂ O] ⁺ , 271 [M+H-2H ₂ O] ⁺ , 153, 139 (retro-Diels-Alder fission). The fragmentation pattern of the 3,4-diol dehydration differs between the cis and trans isomers.	[2]
Mass Spectrometry (ESI-)	[M-H] ⁻ at m/z 305.06. Fragments at m/z 287, 179, 151, 125.	[2]
NMR Spectroscopy	¹ H and ¹³ C NMR have been used to confirm the structures of the 3,4-cis and 3,4-trans stereoisomers.	[2]
FTIR Spectroscopy	Characteristic peaks for hydroxyl (-OH), aromatic (C=C), and ether (C-O) functional groups are expected.	[8]

Experimental Protocols



Isolation and Purification of (+)-Leucocyanidin from Grape Seeds (Vitis vinifera)

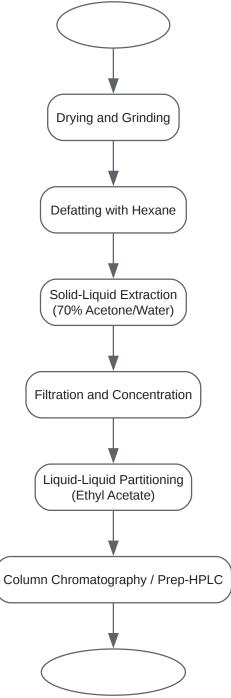
This protocol outlines a general procedure for the extraction and purification of proanthocyanidins, including **(+)-Leucocyanidin**, from grape seeds.

Methodology:

- Sample Preparation: Grape seeds are dried and finely ground. A defatting step using a nonpolar solvent like hexane is recommended to remove oils.
- Solid-Liquid Extraction: The ground and defatted seeds are extracted with a solvent mixture, typically 70% acetone in water or 60% ethanol in water, at a solid-to-liquid ratio of 1:4 (g:mL).
 [9] The mixture is agitated for an extended period (e.g., 12 hours) at room temperature.
- Filtration and Concentration: The extract is filtered, and the solid residue is re-extracted to maximize yield. The combined extracts are concentrated under reduced pressure using a rotary evaporator to remove the organic solvent.[10]
- Liquid-Liquid Partitioning: The resulting aqueous concentrate is partitioned against ethyl acetate. This step separates lower molecular weight flavonoids, including (+)Leucocyanidin, into the organic phase.[9]
- Chromatographic Purification: The ethyl acetate fraction is further purified using column chromatography (e.g., Sephadex LH-20) or preparative High-Performance Liquid Chromatography (HPLC) to isolate (+)-Leucocyanidin.



Workflow for Extraction and Purification of (+)-Leucocyanidin



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Extraction and Purification Workflow



Synthesis of (+)-Leucocyanidin

a) Enzymatic Synthesis (Stereospecific)

This method yields the biologically active (+)-(2R,3S,4S)-cis-leucocyanidin.

Methodology:

- Reaction Mixture: Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.0), 2 mM NADPH, and 0.5 mM (+)-dihydroquercetin (taxifolin).[6]
- Enzyme Addition: Add purified dihydroflavonol 4-reductase (DFR) enzyme to the reaction mixture. The optimal enzyme concentration should be determined empirically.
- Incubation: Incubate the reaction at 30°C for 30-60 minutes.
- Reaction Termination and Extraction: Stop the reaction by adding an equal volume of ethyl
 acetate and vortexing. Centrifuge to separate the phases and collect the ethyl acetate layer
 containing the (+)-leucocyanidin product.[6]
- b) Chemical Synthesis (Non-stereospecific)

This method produces a mixture of diastereomers, primarily the 2,3-trans-3,4-trans isomer.

Methodology:

- Dissolution: Dissolve (+)-dihydroquercetin in methanol (e.g., 10 mg/mL) and cool to 0°C in an ice bath.[6]
- Reduction: Slowly add sodium borohydride (NaBH₄) (e.g., 2 molar equivalents) to the solution.[6]
- Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).
- Quenching and Extraction: Quench the reaction with a few drops of acetic acid. Remove the solvent under reduced pressure, resuspend the residue in water, and extract with ethyl acetate.[6]



• Purification: The crude product can be purified by column chromatography.

In Vitro Antioxidant Activity Assay: DPPH Radical Scavenging

This protocol is a common method for evaluating the antioxidant potential of compounds like **(+)-Leucocyanidin**.

Methodology:

- Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare a stock solution of (+)-Leucocyanidin in methanol and create a series of dilutions.
- Reaction Setup: In a 96-well plate, add a fixed volume of the DPPH solution to each well, followed by different concentrations of the (+)-Leucocyanidin solutions. Include a control with only DPPH and methanol.
- Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
- Measurement: Measure the absorbance at approximately 517 nm using a spectrophotometer.
- Calculation: Calculate the percentage of radical scavenging activity using the formula: %
 Inhibition = [(Absorbance of control Absorbance of sample) / Absorbance of control] × 100
 The IC₅₀ value (the concentration that scavenges 50% of DPPH radicals) can be determined by plotting the inhibition percentage against the concentration.

Signaling Pathways

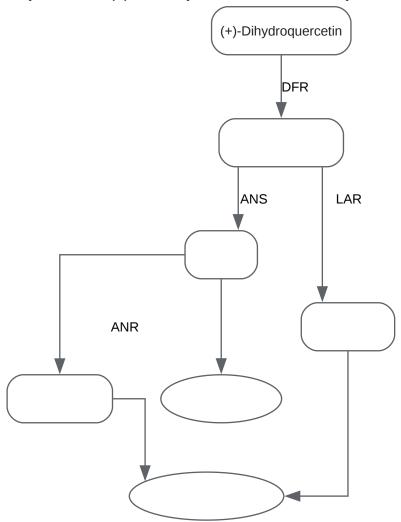
While **(+)-Leucocyanidin** itself is a precursor, its downstream products, the proanthocyanidins, have been shown to modulate key cellular signaling pathways involved in inflammation and cell proliferation, such as the NF-κB and MAPK pathways.

Biosynthesis of (+)-Leucocyanidin and Proanthocyanidins



(+)-Leucocyanidin is a central intermediate in the flavonoid biosynthetic pathway. It is synthesized from (+)-dihydroquercetin by the enzyme dihydroflavonol 4-reductase (DFR). From there, it can be converted to cyanidin by anthocyanidin synthase (ANS), a precursor for anthocyanins, or it can be used to form the building blocks of proanthocyanidins. Leucoanthocyanidin reductase (LAR) converts (+)-leucocyanidin to (+)-catechin, while a two-step process involving ANS and anthocyanidin reductase (ANR) produces (-)-epicatechin.[11]

Biosynthesis of (+)-Leucocyanidin and Proanthocyanidins



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Biosynthesis of (+)-Leucocyanidin and Proanthocyanidins



Modulation of the NF-κB Signaling Pathway by Proanthocyanidins

Proanthocyanidins derived from grape seeds have been shown to exert anti-inflammatory effects by inhibiting the NF- κ B signaling pathway.[12] In inflammatory conditions, stimuli like TNF- α and IL-1 β lead to the activation of the I κ B kinase (IKK) complex. IKK then phosphorylates the inhibitory protein I κ B α , leading to its ubiquitination and degradation. This frees NF- κ B to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Proanthocyanidins can inhibit this pathway, thereby reducing inflammation.[12]

Inflammatory Stimuli (TNF-α, IL-1β) Inflammatory Stimuli (TNF-α, IL-1β) Inhibition IKK Activation NF-κΒ Nuclear Translocation

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Inhibition of NF-kB Signaling by Proanthocyanidins

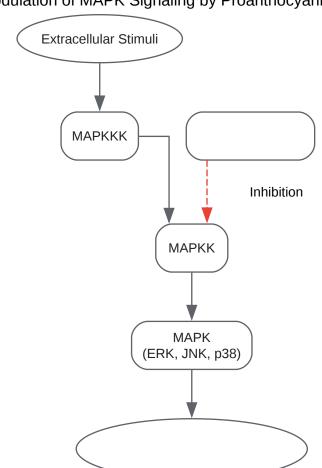
Modulation of the MAPK Signaling Pathway by Proanthocyanidins

Proanthocyanidins have also been demonstrated to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The MAPK cascade, which includes ERK, JNK, and p38, is crucial in regulating cellular processes like proliferation, differentiation, and apoptosis. In some cancer cells, proanthocyanidins have been shown to inhibit the phosphorylation of ERK, JNK, and p38, leading to the inactivation of these pathways and contributing to their anti-cancer effects.

Experimental Protocol: Western Blot Analysis of MAPK Pathway Proteins

- Cell Culture and Treatment: Culture a relevant cell line (e.g., HepG2 hepatocellular carcinoma cells) to 70-80% confluency. Treat the cells with varying concentrations of proanthocyanidin extract for a specified time.
- Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.[9]
- SDS-PAGE and Western Blotting: Separate the protein lysates (20-30 μg) by SDS-PAGE and transfer them to a PVDF membrane.
- Immunoblotting: Block the membrane and then probe with primary antibodies specific for total and phosphorylated forms of MAPK proteins (e.g., p-ERK, ERK, p-JNK, JNK, p-p38, p38).
- Detection and Analysis: Use an appropriate HRP-conjugated secondary antibody and an ECL substrate for detection. Quantify the band intensities using densitometry software, normalizing the phosphorylated protein levels to the total protein levels.





Modulation of MAPK Signaling by Proanthocyanidins

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Modulation of MAPK Signaling by Proanthocyanidins

Conclusion

(+)-Leucocyanidin is a crucial molecule in flavonoid research, serving as a key precursor to proanthocyanidins and anthocyanins. Its stereochemistry plays a vital role in its biological activity and enzymatic transformations. The experimental protocols and data presented in this guide provide a foundation for further investigation into its synthesis, isolation, and biological activities. A clear understanding of the specific stereochemistry is essential for accurate and reproducible research. The modulatory effects of its downstream products, proanthocyanidins,



on significant signaling pathways like NF-kB and MAPK highlight the potential for therapeutic applications in inflammatory diseases and cancer.

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- To cite this document: BenchChem. [An In-depth Technical Guide on the Physical and Chemical Properties of (+)-Leucocyanidin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b077932#physical-and-chemical-properties-of-leucocyanidin]

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